molecular formula C18H21N3O B5713043 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Katalognummer B5713043
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: VHKKUNJAIQGMMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer treatment. In

Wirkmechanismus

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide is a potent inhibitor of CDKs, which are enzymes that regulate the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is a hallmark of cancer. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide inhibits CDKs by binding to their active site, preventing them from phosphorylating their substrates. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of retinoblastoma protein (pRb), a tumor suppressor protein that regulates the cell cycle. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide also inhibits the phosphorylation of RNA polymerase II, a protein that is involved in transcription. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potency and specificity for CDKs. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One limitation of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potential toxicity. It has been shown to cause liver toxicity in animal studies, which may limit its clinical use. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide may have off-target effects, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective CDK inhibitors based on the structure of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. Finally, the role of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in other diseases, such as neurodegenerative disorders, is an area of potential future research.

Synthesemethoden

The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide involves several steps. It starts with the reaction of 3-cyano-7-ethyl-1H-indole with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with N-(tert-butoxycarbonyl)cyclopentylacetamide to give the intermediate product. Finally, the intermediate product is deprotected to yield 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide.

Wissenschaftliche Forschungsanwendungen

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Eigenschaften

IUPAC Name

2-(3-cyano-7-ethylindol-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-13-6-5-9-16-14(10-19)11-21(18(13)16)12-17(22)20-15-7-3-4-8-15/h5-6,9,11,15H,2-4,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKUNJAIQGMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.